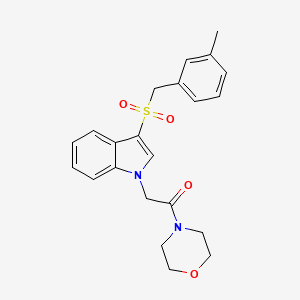

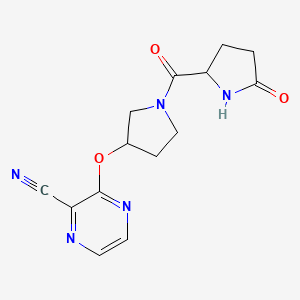

![molecular formula C18H17ClN4O4 B2847423 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 899974-87-9](/img/structure/B2847423.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide” is a chemical compound with potential biological and pharmaceutical activity . It is related to Trazodone, a medication used to treat various disorders such as cardiovascular, CNS, and gastrointestinal disorders .

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis

The compound is likely involved in various chemical reactions during its synthesis. For example, the formation of the piperazine ring is a key step in the synthesis of related compounds .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- Research has focused on the synthesis of related pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, highlighting methods that involve alkylation, acidulation, reduction of nitro groups, and hydrolysis, achieving total yields of up to 48.2%. This synthesis route's impact on the production of related compounds offers insights into chemical reactions and structural confirmations through IR and 1H-NMR techniques (Quan, 2006).

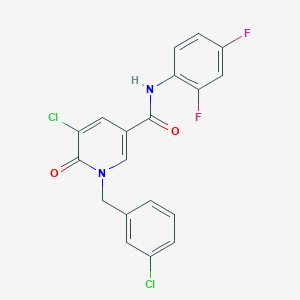

Antimicrobial and Anticancer Activities

- A series of derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities, demonstrating significant antimicrobial activity and promising anticancer potential. These findings are crucial for understanding the biological applications of such compounds and guiding the design of new therapeutic agents (Mehta et al., 2019).

Potential Antiproliferative Agents

- The synthesis and investigation of 1,2,4-triazine derivatives bearing the piperazine amide moiety for potential anticancer activities highlighted specific compounds with promising antiproliferative agents against breast cancer cells. This research provides a foundation for further exploration into anticancer drug development (Yurttaş et al., 2014).

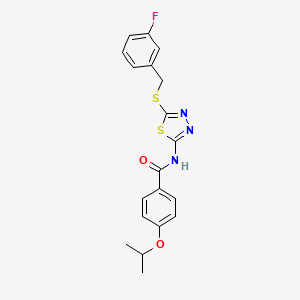

Leishmanicidal Activity

- Synthesis and evaluation of 1,3,4-thiadiazole derivatives revealed strong leishmanicidal activity, outperforming the reference drug pentostam. These findings suggest the potential for developing new treatments for leishmaniasis, a neglected tropical disease (Foroumadi et al., 2005).

Enhancing A1 Adenosine Receptor Activity

- The development of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor could have implications for therapeutic strategies targeting neurological conditions. This research underscores the chemical's versatility in modifying receptor interactions and potentially treating neurological disorders (Romagnoli et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the biological system.

Biochemical Pathways

Given the wide range of applications for piperazine derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Piperazine derivatives are known to be used in a variety of disease states , suggesting that the compound may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4/c19-13-3-1-5-15(11-13)21-7-9-22(10-8-21)18(25)17(24)20-14-4-2-6-16(12-14)23(26)27/h1-6,11-12H,7-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNONZGEZJDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2847351.png)

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)

![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)